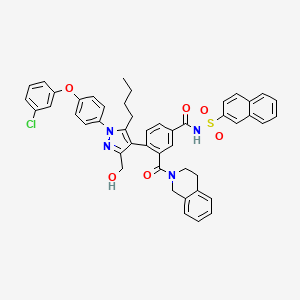
4-Ketobenzotriazine-O-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-O-CH2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ketobenzotriazine-O-CH2-COOH primarily undergoes substitution reactions due to the presence of the reactive carboxyl group. It can react with amines to form amide bonds, making it useful in bioconjugation and protein labeling .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., NaOH), solvents (e.g., DMF)
Conditions: Basic conditions, moderate temperatures
Major Products
The major products formed from reactions involving this compound are typically amide derivatives when reacted with amines. These products are valuable in various biochemical applications .
Aplicaciones Científicas De Investigación
4-Ketobenzotriazine-O-CH2-COOH has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the design of antigens and haptens for immunological studies.
Medicine: Potential use in drug development and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of biochemical assay reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 4-Ketobenzotriazine-O-CH2-COOH involves its ability to form stable covalent bonds with free amine groups in proteins. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which reacts with the amine groups to form amide bonds . This property makes it an effective tool in bioconjugation and protein labeling.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound, which lacks the carboxyl group and spacer arm.
Chloroacetic acid: A simpler molecule used in the synthesis of 4-Ketobenzotriazine-O-CH2-COOH.
Uniqueness
This compound is unique due to its ability to form stable covalent bonds with proteins, making it highly valuable in biochemical applications. Its structure allows for specific and efficient bioconjugation, which is not as easily achieved with simpler compounds like chloroacetic acid .
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |
Clave InChI |
KZDMXSMLPUQPSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


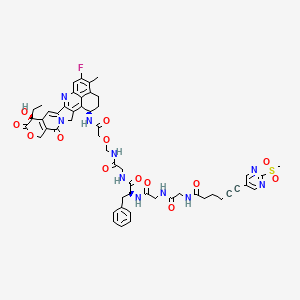


![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)

![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
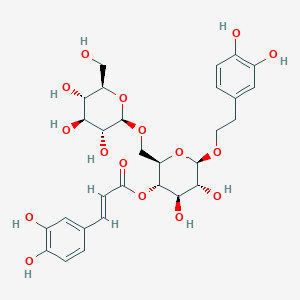
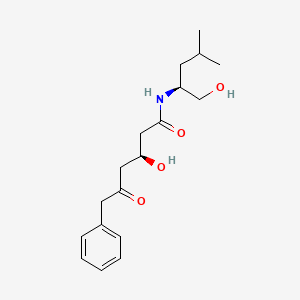
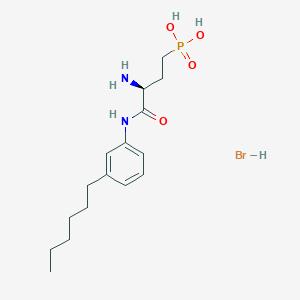

![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)

